molecular formula C21H26N4O3S B2851091 2-{3-[2-(3-methylphenyl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-[(oxolan-2-yl)methyl]acetamide CAS No. 1105250-62-1

2-{3-[2-(3-methylphenyl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2851091
CAS No.: 1105250-62-1
M. Wt: 414.52
InChI Key: FXDMCCISXDVMMM-UHFFFAOYSA-N
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Description

The compound 2-{3-[2-(3-methylphenyl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-[(oxolan-2-yl)methyl]acetamide is a heterocyclic acetamide derivative featuring a fused thieno[3,4-c]pyrazole core. Its structure includes two acetamide moieties: one linked to a 3-methylphenyl group and the other to an oxolane (tetrahydrofuran) methyl substituent.

Properties

IUPAC Name

2-(3-methylphenyl)-N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S/c1-14-4-2-5-15(8-14)9-19(26)23-21-17-12-29-13-18(17)24-25(21)11-20(27)22-10-16-6-3-7-28-16/h2,4-5,8,16H,3,6-7,9-13H2,1H3,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDMCCISXDVMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=C3CSCC3=NN2CC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Functional Groups

Key structural analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups References
2-{3-[2-(3-methylphenyl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-[(oxolan-2-yl)methyl]acetamide (Target) Not explicitly provided Not provided Thieno[3,4-c]pyrazole, dual acetamide, 3-methylphenyl, oxolane methyl
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 291.16 Dichlorophenyl, thiazole, acetamide
2-({5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-[(oxolan-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide Not provided Not provided Thieno[2,3-b]pyridine, triazole, sulfanyl, oxolane methyl, dimethylphenyl
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide C₁₈H₁₇N₅O₂S₃ 455.55 Thieno[3,2-d]pyrimidine, thiadiazole, sulfanyl, methylphenyl

Key Observations :

  • Core Heterocycles: The target’s thieno[3,4-c]pyrazole differs from thieno[2,3-b]pyridine () and thieno[3,2-d]pyrimidine () in ring fusion and electronic properties, which may influence solubility and bioactivity.
  • Substituents : The oxolane methyl group in the target and ’s compound enhances hydrophilicity compared to purely aromatic substituents (e.g., dichlorophenyl in ).
Crystallographic and Conformational Analysis
  • Compound : Exhibits a dihedral angle of 61.8° between dichlorophenyl and thiazole rings, with N–H···N hydrogen bonds forming inversion dimers . Similar analysis for the target compound would require SHELX-based refinement () or ORTEP-3 for visualization ().
Physicochemical Properties
  • Solubility : The oxolane methyl group in the target and ’s compound may improve aqueous solubility compared to ’s dichlorophenyl derivative.
  • Molecular Weight : The target likely exceeds 400 g/mol (estimated), comparable to ’s compound (455.55 g/mol), suggesting moderate bioavailability challenges .
Pharmacological Potential (Inferred)
  • Thiazole and Thiadiazole Derivatives (): Often explored as antimicrobial or kinase inhibitors.
  • Oxolane Substituents (Target, ): May enhance blood-brain barrier penetration or metabolic stability .

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